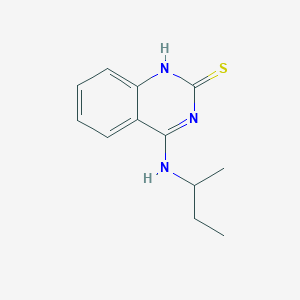
4-(sec-butylamino)quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are used in various fields such as medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The molecular structure of quinazolines consists of a benzene ring fused to a pyrimidine ring . The specific structure of “4-(sec-butylamino)quinazoline-2(1H)-thione” would include a sec-butylamino group at the 4-position and a thione group at the 2-position of the quinazoline ring.Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions, including lithiations and Grignard reactions . The specific reactions that “4-(sec-butylamino)quinazoline-2(1H)-thione” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, and refractive index . The specific physical and chemical properties of “4-(sec-butylamino)quinazoline-2(1H)-thione” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Quinazoline Derivatives : The synthesis of quinazoline derivatives, including those similar to 4-(sec-butylamino)quinazoline-2(1H)-thione, has been explored through various methods. For instance, Hanusek et al. (2001) studied the synthesis of substituted 2-benzoylaminothiobenzamides and their subsequent transformation into quinazoline-4-thiones, emphasizing the importance of tautomerism and the influence of substituents on the structural preferences of these compounds (Hanusek et al., 2001). Wu and Yu (2010) developed a metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones, showcasing a method to synthesize quinazoline derivatives under mild conditions (Wu & Yu, 2010).
Chemical Modifications and Applications
Development of Novel Quinazoline Scaffolds : Keivanloo et al. (2018) described the one-pot synthesis of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds, highlighting the versatility of quinazoline chemistry in creating diverse molecular structures with potential applications in various fields (Keivanloo et al., 2018).
Biological Activities and Screening
Antimicrobial, Analgesic, and Anti-inflammatory Activities : Dash et al. (2017) synthesized and evaluated novel quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties, providing insights into the potential therapeutic applications of these compounds (Dash et al., 2017).
Molecular Structure and Analysis
Structural and Spectroscopic Analysis : Marinho and Proença (2015) explored the synthesis of substituted 4-(arylamino)quinazolines, focusing on the reaction conditions and structural analysis using spectroscopic techniques, which are crucial for understanding the chemical behavior and potential applications of quinazoline compounds (Marinho & Proença, 2015).
Wirkmechanismus
Some quinazoline derivatives have been studied for their potential as multi-target drug candidates, combining the features of reactive oxygen species (ROS) modulators, poly (ADP-ribose) polymerase 1 (PARP1), and/or heat shock protein 90 (Hsp90) inhibitors in a single molecule . The specific mechanism of action of “4-(sec-butylamino)quinazoline-2(1H)-thione” is not available in the sources I found.
Zukünftige Richtungen
The future directions for research on quinazoline derivatives could include further exploration of their potential as multi-target drug candidates, particularly for the treatment of diseases such as cancer . The specific future directions for research on “4-(sec-butylamino)quinazoline-2(1H)-thione” are not available in the sources I found.
Eigenschaften
IUPAC Name |
4-(butan-2-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-8(2)13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVHXJUDUSKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(sec-butylamino)quinazoline-2(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


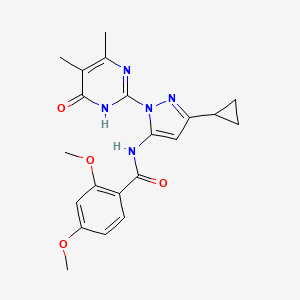

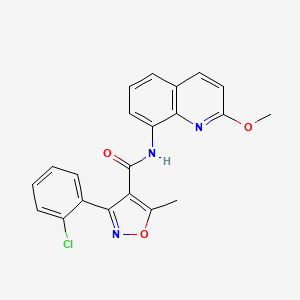
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)
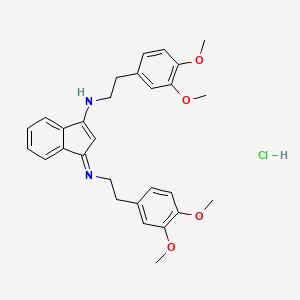
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)
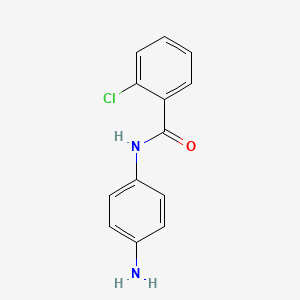
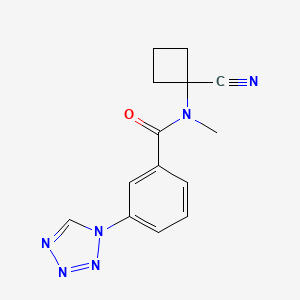
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)